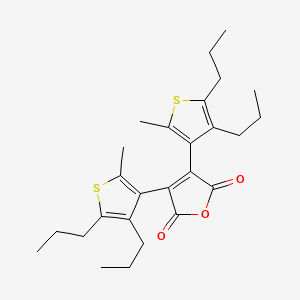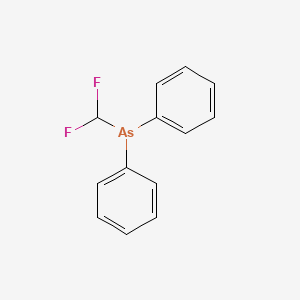
Difluoromethyl(diphenyl)arsane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Difluoromethyl(diphenyl)arsane is an organoarsenic compound characterized by the presence of a difluoromethyl group attached to a diphenylarsane moiety
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of difluoromethyl(diphenyl)arsane typically involves the introduction of a difluoromethyl group to a diphenylarsane precursor. One common method involves the reaction of diphenylarsane with a difluoromethylating agent under controlled conditions. For example, the use of difluorocarbene reagents has been reported to achieve this transformation efficiently .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of continuous flow reactors and advanced purification techniques to meet industrial standards .
Analyse Des Réactions Chimiques
Types of Reactions
Difluoromethyl(diphenyl)arsane undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form difluoromethyl(diphenyl)arsine oxide.
Reduction: Reduction reactions can convert the compound to its corresponding hydride.
Substitution: Nucleophilic substitution reactions can replace the difluoromethyl group with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are commonly used.
Substitution: Nucleophiles like halides and amines can be used under appropriate conditions.
Major Products Formed
The major products formed from these reactions include difluoromethyl(diphenyl)arsine oxide, this compound hydride, and various substituted derivatives .
Applications De Recherche Scientifique
Difluoromethyl(diphenyl)arsane has several applications in scientific research:
Biology: The compound’s unique properties make it a valuable tool in biochemical studies, particularly in the investigation of enzyme mechanisms.
Industry: Used in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which difluoromethyl(diphenyl)arsane exerts its effects involves the interaction of the difluoromethyl group with molecular targets. The compound can act as a hydrogen-bond donor and acceptor, influencing the stability and reactivity of the target molecules. This interaction can modulate various biochemical pathways and processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Difluoromethyl(diphenyl)phosphine
- Difluoromethyl(diphenyl)sulfane
- Difluoromethyl(diphenyl)amine
Uniqueness
Difluoromethyl(diphenyl)arsane is unique due to the presence of the arsenic atom, which imparts distinct chemical and physical properties compared to its phosphorus, sulfur, and nitrogen analogs. These properties include differences in reactivity, stability, and biological activity .
Propriétés
Formule moléculaire |
C13H11AsF2 |
|---|---|
Poids moléculaire |
280.14 g/mol |
Nom IUPAC |
difluoromethyl(diphenyl)arsane |
InChI |
InChI=1S/C13H11AsF2/c15-13(16)14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10,13H |
Clé InChI |
AXJGCVABOXZEFX-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)[As](C2=CC=CC=C2)C(F)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


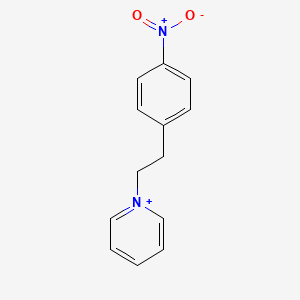

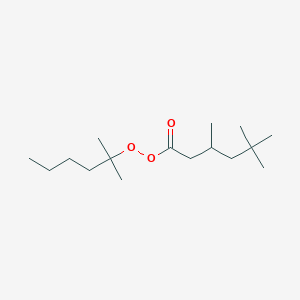
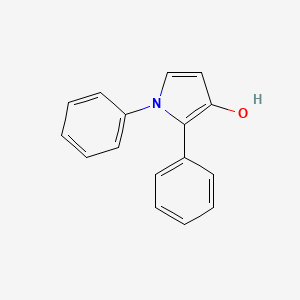
![1-{[(3-Methylbut-2-en-1-yl)oxy]methyl}-3-phenoxybenzene](/img/structure/B14295835.png)
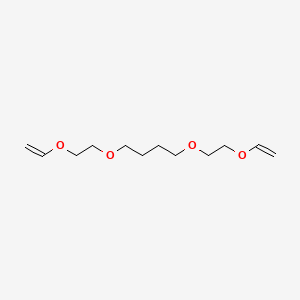
![(1,2,5-Thiadiazole-3,4-diyl)bis[(4-methoxyphenyl)methanone]](/img/structure/B14295845.png)
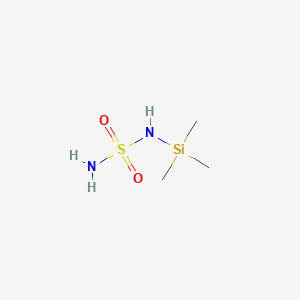
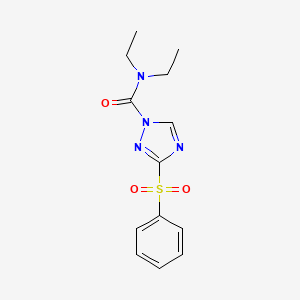


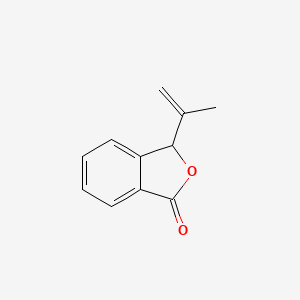
![2,2'-(1,4-Phenylene)bis[5-fluoro-4-(trifluoromethyl)-1,3-oxazole]](/img/structure/B14295870.png)
